molecular formula C15H13F2NO2 B6375011 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorophenol CAS No. 1261947-92-5

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorophenol

Cat. No.: B6375011
CAS No.: 1261947-92-5
M. Wt: 277.27 g/mol
InChI Key: BKISIVRZICZREW-UHFFFAOYSA-N
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Description

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorophenol is a synthetic organic compound characterized by the presence of fluorine atoms and an ethylcarbamoyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorophenol typically involves multi-step organic reactions. One common approach is the reaction of 3-fluoroaniline with ethyl isocyanate to form the ethylcarbamoyl derivative. This intermediate is then subjected to further fluorination and phenol formation reactions under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorophenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The ethylcarbamoyl group can be reduced to an amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorophenol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The ethylcarbamoyl group may contribute to the compound’s binding affinity and specificity. Detailed studies on the exact pathways and targets are ongoing.

Comparison with Similar Compounds

Similar Compounds

    5-(Ethylcarbamoyl)-3-fluorophenylboronic acid: Shares the ethylcarbamoyl and fluorophenyl groups but differs in the presence of a boronic acid group.

    4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorophenol: Similar structure with a different substitution pattern on the phenyl ring.

Uniqueness

The presence of both fluorine atoms and the ethylcarbamoyl group makes it a versatile compound for various research purposes.

Properties

IUPAC Name

N-ethyl-2-fluoro-4-(4-fluoro-3-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO2/c1-2-18-15(20)11-5-3-9(7-13(11)17)10-4-6-12(16)14(19)8-10/h3-8,19H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKISIVRZICZREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684535
Record name N-Ethyl-3,4'-difluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261947-92-5
Record name N-Ethyl-3,4'-difluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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